Zanamivir Azide Triacetate Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

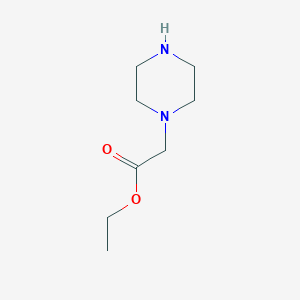

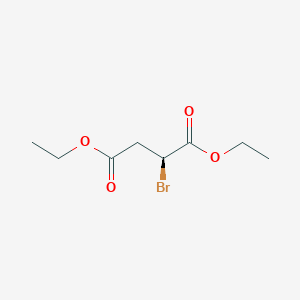

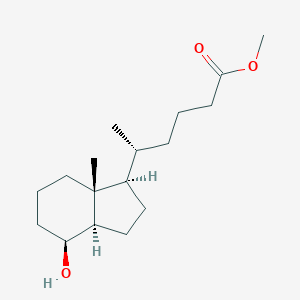

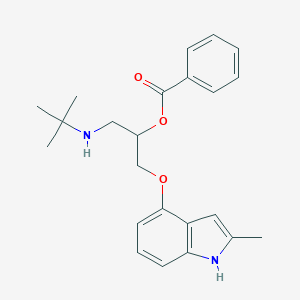

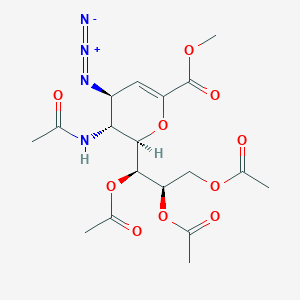

Zanamivir Azide Triacetate Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C18H24N4O10 and its molecular weight is 456.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodiesel Production and Environmental Sustainability

Biodiesel production has evolved to address environmental concerns associated with excess waste glycerol, leading to innovative processes like interesterification. This method uses methyl acetate instead of methanol, producing a cleaner and more sustainable product by avoiding the separation of by-products like triacetin. The resulting biodiesel fuel exhibits desirable properties similar to fatty acid methyl esters (FAME), highlighting the importance of alternative routes to biodiesel production in reducing environmental impact (Akintomiwa O. Esan et al., 2021).

Catalysis in Chemical Synthesis

Solid catalysts, particularly those based on mesostructured materials like MCM-41, offer a more efficient, selective, and environmentally friendly approach to producing fatty acid esters of polyols. These catalysts enable the large-scale synthesis of nonionic surfactants used in various industries, underscoring the role of catalytic processes in enhancing the sustainability and efficiency of chemical production (C. Márquez-Álvarez et al., 2004).

Material Science and Polymer Engineering

Glycerol triesters and citrate esters are explored as dual-functional dispersants and plasticizers in ceramic processing, offering a simplified and environmentally friendly alternative for material formulation. These novel additives show promise in improving the performance and reducing the environmental footprint of ceramic materials, highlighting the versatility of ester compounds in material science applications (S. Foghmoes et al., 2018).

Mechanism of Action

Target of Action

Zanamivir Azide Triacetate Methyl Ester, also known as D-glycero-D-galacto-Non-2-enonic acid, primarily targets the neuraminidase enzymes of the influenza A and B viruses . These enzymes play a crucial role in the life cycle of the virus, particularly in its ability to infect host cells and propagate.

Mode of Action

The compound acts as a neuraminidase inhibitor . It binds to the neuraminidase protein on the surface of the virus, thereby inhibiting its function . This inhibition potentially alters virus particle aggregation and release , rendering the influenza virus unable to escape its host cell and infect others .

Biochemical Pathways

Upon inhibiting neuraminidase, the compound disrupts the normal life cycle of the influenza virus. The virus is unable to spread from the infected host cell to other cells, thus limiting the infection’s spread within the host organism .

Pharmacokinetics

The pharmacokinetic properties of this compound are as follows :

- Absorption : After inhalation, systemic absorption is approximately 4% to 17% .

- Distribution : The volume of distribution is around 16 L .

- Metabolism : The compound does not undergo metabolism .

- Excretion : The drug is excreted in urine as unchanged drug and in feces as unabsorbed drug .

- Time to Peak : The time to peak is 1-2 hours .

- Half-Life Elimination : The serum half-life elimination is between 2.5 to 5.1 hours .

Result of Action

The primary result of the compound’s action is the prevention and treatment of influenza A and B . By inhibiting the neuraminidase enzyme, the compound prevents the virus from spreading within the host, thereby limiting the severity and duration of the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored under inert gas and should avoid exposure to air and heat .

Properties

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-azido-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O10/c1-8(23)20-15-12(21-22-19)6-13(18(27)28-5)32-17(15)16(31-11(4)26)14(30-10(3)25)7-29-9(2)24/h6,12,14-17H,7H2,1-5H3,(H,20,23)/t12-,14+,15+,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKWFOHGBMGGAL-IIHMKKKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130525-58-5 |

Source

|

| Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-, methyl ester, 7,8,9-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130525-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-, methyl ester, 7,8,9-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.